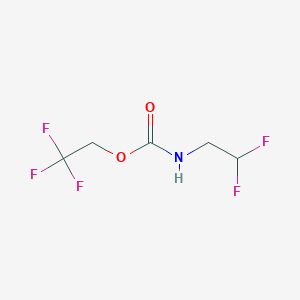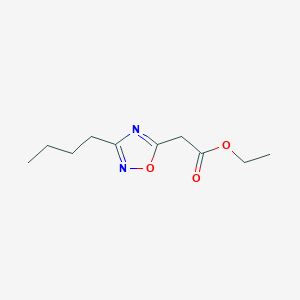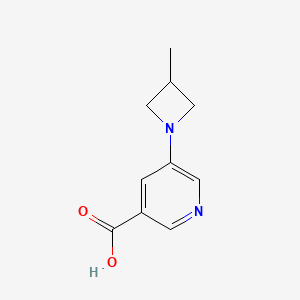![molecular formula C11H20O4 B6617454 2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid CAS No. 1507266-79-6](/img/structure/B6617454.png)
2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid, also known as 2,2-dimethyl-3-[(oxan-2-yl)methoxy]propionic acid and abbreviated as DMOPP, is a carboxylic acid found in various plants, animals, and microorganisms. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DMOPP is an important component of the metabolism of many organisms and plays a role in the synthesis of fatty acids, amino acids, and other compounds.
科学的研究の応用
DMOPP has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of fatty acids and amino acids, as well as in the production of polymers. DMOPP is also used in the synthesis of proteins, lipids, and nucleic acids.
作用機序
DMOPP is an important intermediate in the synthesis of various compounds. Its mechanism of action is based on its ability to react with a variety of molecules in a specific manner. The reaction of DMOPP with a molecule involves the formation of a covalent bond between the carboxylic acid group of DMOPP and the molecule. This covalent bond is then broken, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
DMOPP has a variety of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of fatty acids. It also has an effect on the metabolism of carbohydrates, proteins, and lipids. In addition, DMOPP has been shown to have an anti-inflammatory effect and has been used in the treatment of certain diseases, such as asthma and diabetes.
実験室実験の利点と制限
The use of DMOPP in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a variety of conditions. In addition, it is relatively non-toxic and its reaction with other molecules is relatively predictable. However, there are some limitations to its use in laboratory experiments. Its reactivity with other molecules is limited, and it is not very soluble in water.
将来の方向性
There are a number of potential future directions for the use of DMOPP. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of fatty acids and amino acids. It could also be used in the development of new polymers and in the synthesis of proteins, lipids, and nucleic acids. Additionally, it could be used in the development of new treatments for various diseases, such as asthma and diabetes. Finally, it could be used in the development of new analytical techniques for the detection and quantification of various compounds.
合成法
DMOPP can be synthesized through a variety of methods, including the Fischer esterification of oxalic acid, the oxidation of 2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid-3-hydroxypropionic acid, and the reduction of oxalic acid. In the Fischer esterification method, oxalic acid is reacted with an alcohol, such as methanol, to form the desired product. In the oxidation method, 2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid-3-hydroxypropionic acid is oxidized using a reagent such as potassium permanganate or hydrogen peroxide. Finally, in the reduction method, oxalic acid is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.
特性
IUPAC Name |
2,2-dimethyl-3-(oxan-2-ylmethoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,10(12)13)8-14-7-9-5-3-4-6-15-9/h9H,3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNYKJAYNQIHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)








![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)

